

Spectroscopic Analysis of 2,5-Dichlorotoluene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichlorotoluene

Cat. No.: B098588

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This guide provides an in-depth overview of the key spectroscopic data for **2,5-dichlorotoluene** (CAS: 19398-61-9), a significant intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

- Molecular Formula: $C_7H_6Cl_2$ [2]
- Molecular Weight: 161.03 g/mol [2]
- IUPAC Name: 1,4-dichloro-2-methylbenzene[3]
- Appearance: Clear colorless to light yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For **2,5-dichlorotoluene**, both 1H and ^{13}C NMR provide critical information about its chemical environment.

Proton NMR data reveals the arrangement of hydrogen atoms within the molecule. The aromatic region shows three distinct signals corresponding to the three protons on the benzene ring, while the aliphatic region shows a singlet for the methyl group protons.

Table 1: ^1H NMR Spectroscopic Data for **2,5-Dichlorotoluene**^[4]

Assignment	Chemical Shift (ppm) - 399.65 MHz	Chemical Shift (ppm) - 89.56 MHz
H-A	7.207	7.24
H-B	7.167	7.19
H-C	7.061	7.09
CH ₃ (D)	2.308	2.327

Solvent: CDCl_3

Carbon NMR provides information on the carbon skeleton of the molecule. The spectrum of **2,5-dichlorotoluene** displays seven unique signals, corresponding to each carbon atom in the structure.

Table 2: ^{13}C NMR Spectroscopic Data for **2,5-Dichlorotoluene**

Assignment	Chemical Shift (ppm)
C1	135.8
C2	132.4
C3	130.5
C4	129.1
C5	131.7
C6	126.9
CH ₃	19.9

Note: Specific peak assignments for ^{13}C NMR were not explicitly found in the search results and are based on typical chemical shift ranges and substituent effects for dichlorotoluene isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,5-dichlorotoluene** is characterized by absorption bands corresponding to C-H, C=C aromatic, and C-Cl bonds.

Table 3: Key IR Absorption Bands for **2,5-Dichlorotoluene**

Wavenumber (cm ⁻¹)	Bond Type	Description
~3050-3100	Ar C-H	Aromatic C-H stretch
~2850-2960	C-H	Methyl C-H stretch
~1475-1600	C=C	Aromatic ring skeletal vibrations
~1000-1100	C-Cl	C-Cl stretch
~800-880	C-H	Aromatic C-H out-of-plane bending

Data is characteristic and compiled from typical values for similar aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **2,5-Dichlorotoluene**[\[3\]](#)

m/z Value	Relative Intensity	Assignment
160	High	$[M]^+$ (Molecular ion)
162	Moderate	$[M+2]^+$ (Isotope peak due to ^{37}Cl)
125	Highest	$[M-\text{Cl}]^+$ (Loss of a chlorine atom)
127	High	$[(M-\text{Cl})+2]^+$ (Isotope peak)

The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotope pattern for the molecular ion, although the M+4 peak is often of low intensity.

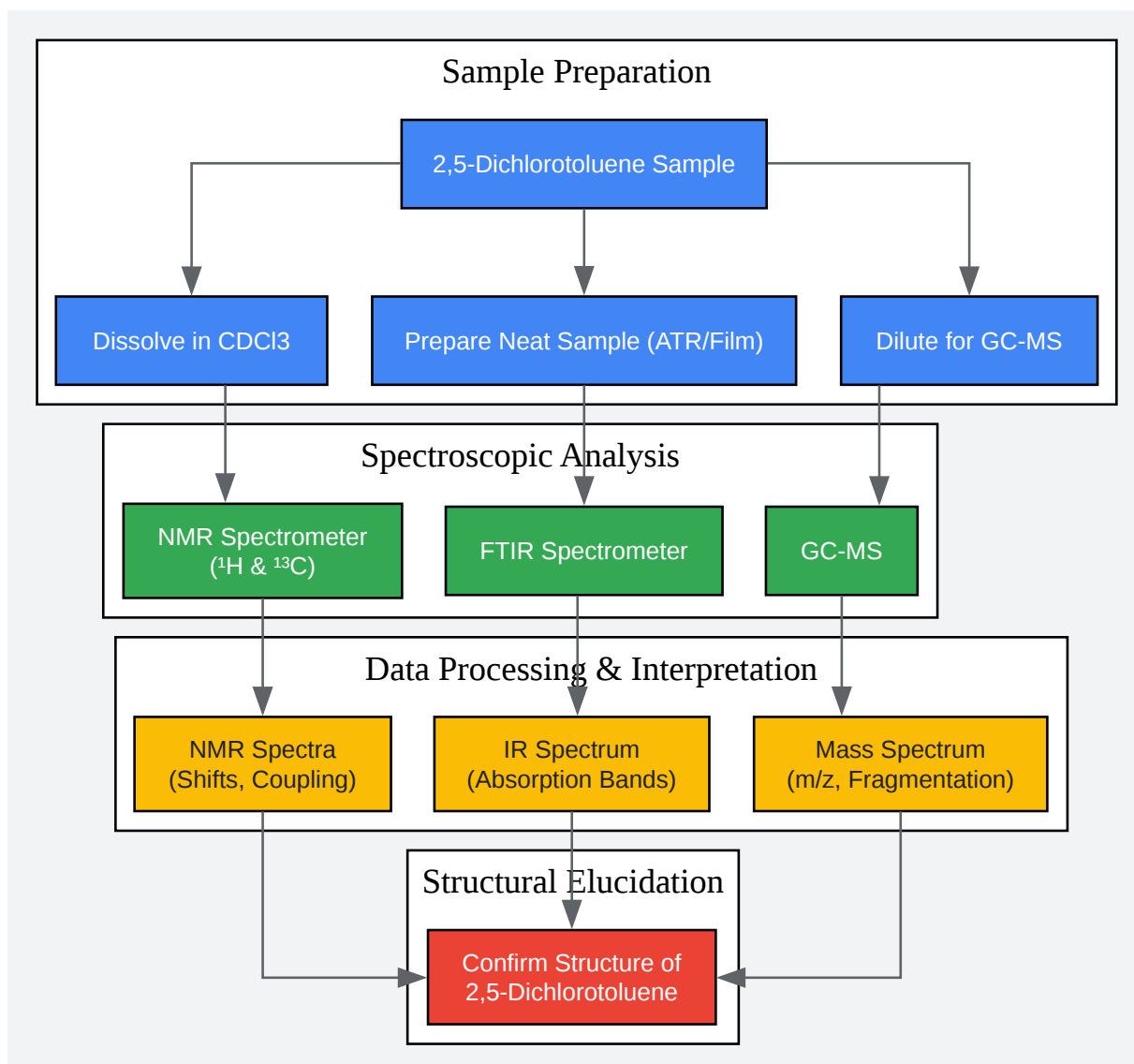
Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques.

- **NMR Spectroscopy:** Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl_3), and analyzed using a high-field NMR spectrometer (e.g., 400 MHz).^[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- **IR Spectroscopy:** Spectra can be obtained using an FTIR spectrometer. For liquid samples like **2,5-dichlorotoluene**, this is often done neat (undiluted) using either attenuated total reflectance (ATR) sampling or by placing a thin film of the liquid between salt plates (KBr or NaCl).^{[3][5]}
- **Mass Spectrometry:** Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.^[6] This allows for the separation of the compound from any impurities before it enters the mass analyzer.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2,5-Dichlorotoluene**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dichlorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098588#spectroscopic-data-nmr-ir-mass-spec-of-2-5-dichlorotoluene]

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